molecular formula C7H4INOS B1457921 5-Iodo-1,3-benzoxazole-2-thiol CAS No. 93614-44-9

5-Iodo-1,3-benzoxazole-2-thiol

Cat. No.: B1457921
CAS No.: 93614-44-9
M. Wt: 277.08 g/mol
InChI Key: CJLBHXVGZNNSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains both sulfur and iodine atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Mechanism of Action

Target of Action

5-Iodo-1,3-benzoxazole-2-thiol, like other benzoxazole derivatives, is known to interact with various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These proteins play crucial roles in cellular processes such as DNA replication, signal transduction, gene expression, inflammation, and neural transmission .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction leads to changes in the activity of the target proteins, thereby influencing the progression of the disease.

Biochemical Pathways

Benzoxazole derivatives are known to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .

Pharmacokinetics

Benzoxazole derivatives are generally known for their diverse biological applications Their absorption, distribution, metabolism, and excretion (ADME) properties would significantly impact their bioavailability and therapeutic efficacy

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . For instance, some compounds displayed antifungal activity similar to the standard drug voriconazole against Aspergillus niger .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with iodine and sulfur-containing reagents. One common method involves the condensation of 2-aminophenol with carbon disulfide in the presence of a base, followed by iodination using iodine or an iodine-containing reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodo-1,3-benzoxazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3-benzoxazole-2-thiol
  • 5-Bromo-1,3-benzoxazole-2-thiol
  • 5-Fluoro-1,3-benzoxazole-2-thiol

Uniqueness

5-Iodo-1,3-benzoxazole-2-thiol is unique due to the presence of the iodine atom, which can enhance its biological activity and reactivity compared to other halogenated benzoxazole derivatives .

Properties

IUPAC Name

5-iodo-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLBHXVGZNNSMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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